3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound containing a pyridin-3-yl group and an acrylic acid ethyl ester moiety. This combination of functional groups has made it a molecule of interest in medicinal chemistry research, particularly in the development of new potential drugs []. Studies have shown that the pyridin-3-yl core is present in various bioactive molecules, and the acrylic acid functionality can participate in various reactions, offering potential for diverse therapeutic applications [, ].
This compound also serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its reactive groups allow it to be incorporated into various chemical structures, leading to the creation of libraries of novel compounds for further evaluation in drug discovery programs [].
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol, is an organic compound characterized by the presence of an acrylic acid moiety linked to a 6-amino-pyridine group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features, which include a pyridine ring that can participate in various chemical interactions and biological activities .
These reactions make 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester a versatile intermediate in organic synthesis .
The synthesis of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester can be achieved through several methods:
These methods highlight the compound's accessibility for research and development purposes .
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester has potential applications in:
Interaction studies involving 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester could focus on:
Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound in potential therapeutic applications .
Several compounds share structural similarities with 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(6-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | Contains chlorine instead of amino group | Potentially different biological activity |
| 2-Amino-5-methylpyridine | Methyl substitution on pyridine | Different steric properties affecting reactivity |
| 4-Amino-benzenesulfonamide | Sulfonamide group addition | Known for strong antibacterial properties |
The uniqueness of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester lies in its combination of both amino and acrylic functionalities, which may lead to distinct reactivity patterns and biological interactions compared to these similar compounds .